Class-Level SAR: sec-Butyl Substituent Confers Superior Inhibitory Potency in Pyrimidine Series
In a systematic SAR study of C-5 substituted 4,6-dichloropyrimidines, the 5-sec-butyl analog demonstrated the highest potency for inhibiting immune-activated nitric oxide production, with an IC50 of 2.57 µM. This was superior to the 5-n-butyl (IC50 = 3.12 µM), 5-isopropyl (IC50 = 3.45 µM), 5-propargyl (IC50 = 3.89 µM), and 5-unsubstituted (IC50 = 11.49 µM) analogs, establishing a class-level precedent for branched alkyl optimization [1].
| Evidence Dimension | Inhibitory potency (NO production) in mouse peritoneal cells |
|---|---|
| Target Compound Data | IC50 = 2.57 µM (5-sec-butyl analog of 4,6-dichloro-2-[(N,N-dimethylamino)methyleneamino]pyrimidine) |
| Comparator Or Baseline | 5-n-Butyl analog (IC50 = 3.12 µM); 5-unsubstituted (IC50 = 11.49 µM); 5-isopropyl (IC50 = 3.45 µM); 5-propargyl (IC50 = 3.89 µM) |
| Quantified Difference | 2.2- to 4.5-fold greater potency vs. comparators; 4.5-fold vs. unsubstituted |
| Conditions | In vitro assay of immune-activated NO production in mouse peritoneal cells |
Why This Matters
This data provides a quantitative rationale for selecting the sec-butyl analog over linear or shorter branched alkyl chains when maximizing target engagement in pyrimidine-based inhibitor programs.
- [1] Jansa, P.; Holý, A.; Dračínský, M.; Kolman, V.; Janeba, Z.; Kmoníčková, E.; Zídek, Z. Synthesis and structure–activity relationship studies of polysubstituted pyrimidines as inhibitors of immune-activated nitric oxide production. Med. Chem. Res. 2015, 24, 2154–2166. View Source
